1-(2,4-Dinitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dinitrophenyl)piperazine is an organic compound with the molecular formula C10H12N4O4 . It is also known as Piperazine, 1-(2,4-dinitrophenyl)-4-methyl- .
Molecular Structure Analysis
The molecular structure of 1-(2,4-Dinitrophenyl)piperazine consists of a six-membered ring containing two opposing nitrogen atoms . The molecular weight is 252.227 Da .Chemical Reactions Analysis
1-(2,4-Dinitrophenyl)piperazine may undergo addition-elimination reactions with aldehydes and ketones, forming a 2,4-dinitrophenylhydrazone . This reaction is often used as a test for the presence of the carbon-oxygen double bond in an aldehyde or ketone .Scientific Research Applications
Broad-Spectrum Anti-Cancer Activity
O(2)-(2,4-Dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate (JS-K) and related compounds have shown promising in vivo activity in rodent cancer models, including prostate cancer, leukemia, liver cancer, multiple myeloma, and ovarian cancer. These compounds are designed to be activated for anti-cancer effects by glutathione-S-transferase (GST)-induced release of cytotoxic nitric oxide (NO), but various pathways are implicated in their mechanism of action. Their selectivity in attacking tumors while exhibiting low toxicity towards normal tissues shows considerable promise for treating various tumor types (Keefer, 2010).
Synthesis of Polyamides
The polycondensation of piperazine with 2,4-dinitrophenyl esters of rigid dicarboxylic acids has been studied. These reactions are crucial for synthesizing polyamides derived from rigid and sterically hindered dicarboxylic acids. The study provides insights into the reactivity of ester groups and the effects of steric hindrance in these reactions (Overberger & Šebenda, 1969).
Ring-Opening Copolymerization
Reactions of N-(2,4-dinitrophenyl)-4-arylpyridinium chlorides with piperazine result in ring-opening of the pyridinium ring to yield polymers with expanded π-conjugation systems derived from through-space interaction in a piperazinium ring. This has implications for the development of ionic polymers with unique electronic and optical properties (Yamaguchi et al., 2008).
Antitumor Activities
JS-K, a compound with a structure involving 1-(2,4-dinitrophenyl)piperazine, has demonstrated potent antitumor activities against various cancer types, including leukemia and prostate cancer. Its mechanism of action might involve more than just NO release, suggesting a complex interplay of structural and metabolic factors in its cytotoxic activities (Shami et al., 2006).
Synthesis and Polymerization Studies
Research on the synthesis and polymerization of ionic conjugated polymers with N-(2,4-dinitrophenyl)pyridinium derivatives provides valuable insights into the development of materials with unique electronic and optical properties. This research is crucial for the advancement in materials science, particularly in the field of conductive polymers (Yamaguchi et al., 2021).
properties
IUPAC Name |
1-(2,4-dinitrophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c15-13(16)8-1-2-9(10(7-8)14(17)18)12-5-3-11-4-6-12/h1-2,7,11H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIZXWJIYCQIRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dinitrophenyl)piperazine |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.